Cas no 2460740-16-1 (rac-(2R,3R)-2,3-dimethylpiperidin-4-one hydrochloride, trans)

Technical Introduction: rac-(2R,3R)-2,3-Dimethylpiperidin-4-one hydrochloride (trans) is a chiral piperidinone derivative with a defined stereochemical configuration, offering utility in asymmetric synthesis and pharmaceutical research. The trans configuration of the 2,3-dimethyl substituents ensures structural rigidity, which can be advantageous in the design of stereoselective catalysts or bioactive compounds. As a hydrochloride salt, it exhibits enhanced solubility and stability for handling in synthetic applications. This compound serves as a versatile intermediate for the preparation of complex alkaloids or pharmacologically active molecules, particularly where precise stereocontrol is critical. Its well-characterized stereochemistry makes it a valuable reference standard in analytical and methodological studies.
rac-(2R,3R)-2,3-dimethylpiperidin-4-one hydrochloride, trans structure
2460740-16-1 structure
Product Name:rac-(2R,3R)-2,3-dimethylpiperidin-4-one hydrochloride, trans
CAS No:2460740-16-1
MF:C7H14ClNO
MW:163.645161151886
MDL:MFCD32702887
CID:5361214
PubChem ID:154850978
Update Time:2025-11-07

rac-(2R,3R)-2,3-dimethylpiperidin-4-one hydrochloride, trans Chemical and Physical Properties

Names and Identifiers

    • (2S,3S)-2,3-Dimethylpiperidin-4-one;hydrochloride
    • rac-(2R,3R)-2,3-dimethylpiperidin-4-one hydrochloride
    • Z4513729412
    • rac-(2R,3R)-2,3-dimethylpiperidin-4-one hydrochloride, trans
    • MDL: MFCD32702887
    • Inchi: 1S/C7H13NO.ClH/c1-5-6(2)8-4-3-7(5)9;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6-;/m0./s1
    • InChI Key: IGUPHDHZEVTANM-GEMLJDPKSA-N
    • SMILES: Cl.O=C1CCN[C@@H](C)[C@@H]1C

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 122
  • Topological Polar Surface Area: 29.1

rac-(2R,3R)-2,3-dimethylpiperidin-4-one hydrochloride, trans Pricemore >>

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Additional information on rac-(2R,3R)-2,3-dimethylpiperidin-4-one hydrochloride, trans

Comprehensive Overview of rac-(2R,3R)-2,3-dimethylpiperidin-4-one hydrochloride, trans (CAS: 2460740-16-1)

The compound rac-(2R,3R)-2,3-dimethylpiperidin-4-one hydrochloride, trans (CAS: 2460740-16-1) is a chiral piperidine derivative with significant potential in pharmaceutical and chemical research. Its unique stereochemistry and functional groups make it a valuable intermediate in the synthesis of bioactive molecules. Researchers and industry professionals are increasingly interested in this compound due to its role in drug discovery and development, particularly in the design of central nervous system (CNS) targeting agents and enzyme inhibitors.

One of the key features of rac-(2R,3R)-2,3-dimethylpiperidin-4-one hydrochloride, trans is its stereospecific configuration, which influences its biological activity and interaction with molecular targets. The trans conformation of the dimethyl groups enhances its stability and selectivity, making it a preferred choice for asymmetric synthesis. This compound is often utilized in the preparation of chiral ligands and catalysts, which are critical in enantioselective reactions.

In recent years, the demand for chiral building blocks like rac-(2R,3R)-2,3-dimethylpiperidin-4-one hydrochloride, trans has surged, driven by advancements in precision medicine and personalized therapeutics. The pharmaceutical industry is particularly focused on developing stereochemically pure drugs to minimize side effects and improve efficacy. This compound’s ability to serve as a precursor for CNS-active compounds aligns with the growing trend toward neurological disorder treatments, such as those for Parkinson’s and Alzheimer’s diseases.

From a chemical perspective, rac-(2R,3R)-2,3-dimethylpiperidin-4-one hydrochloride, trans exhibits notable solubility in polar solvents, facilitating its use in aqueous-phase reactions. Its hydrochloride salt form enhances stability and shelf life, making it suitable for long-term storage and commercial distribution. Researchers often explore its reactivity in reductive amination and cyclization reactions, which are pivotal in constructing complex heterocyclic frameworks.

The synthesis of rac-(2R,3R)-2,3-dimethylpiperidin-4-one hydrochloride, trans typically involves asymmetric hydrogenation or enzymatic resolution techniques to achieve high enantiomeric purity. These methods are aligned with the industry’s shift toward green chemistry and sustainable practices. As environmental regulations tighten, the adoption of catalytic processes for producing such intermediates is gaining traction, further highlighting the compound’s relevance.

Market trends indicate a rising interest in high-purity chiral compounds, with rac-(2R,3R)-2,3-dimethylpiperidin-4-one hydrochloride, trans being no exception. Suppliers and manufacturers are investing in scalable production methods to meet the demands of contract research organizations (CROs) and pharmaceutical developers. Additionally, the compound’s compatibility with high-throughput screening (HTS) platforms makes it a practical choice for drug discovery campaigns.

For researchers seeking reliable sources of rac-(2R,3R)-2,3-dimethylpiperidin-4-one hydrochloride, trans, it is essential to verify the supplier’s certification standards and analytical data, including HPLC purity and chiral HPLC analysis. Reputable vendors provide comprehensive technical datasheets and safety documentation to ensure compliance with laboratory and industrial requirements.

In conclusion, rac-(2R,3R)-2,3-dimethylpiperidin-4-one hydrochloride, trans (CAS: 2460740-16-1) represents a versatile and high-value compound in modern chemistry and pharmacology. Its applications span from asymmetric synthesis to neurological drug development, reflecting its broad utility. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in advancing chiral technology and therapeutic innovation.

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